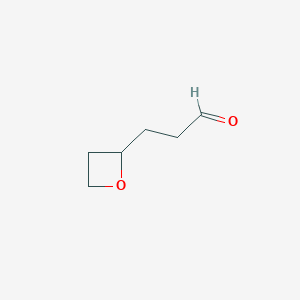
1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H11BrFN·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, substituted with a bromine and a fluorine atom on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline and pyrrolidine.
Formation of Intermediate: The 3-bromo-4-fluoroaniline undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form 1-(3-bromo-4-fluorophenyl)pyrrolidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-bromo-4-fluorophenyl)pyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of the bromine atom with a nucleophile can yield various substituted derivatives.
Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.
Reduction: Reduction can result in the formation of partially or fully reduced pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-4-fluorophenyl)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
1-(3-Bromo-4-chlorophenyl)pyrrolidine;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromo-4-methylphenyl)pyrrolidine;hydrochloride: Similar structure but with a methyl group instead of fluorine.
1-(3-Bromo-4-iodophenyl)pyrrolidine;hydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
1-(3-bromo-4-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCHAGQSTAHIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)


![2-phenoxy-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B3013129.png)
![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)

![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)


![(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013140.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)

